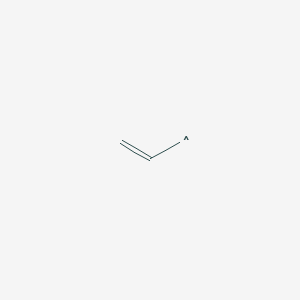
prop-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a type of alkenyl group and is isomeric with allyl compounds, which have the formula CH₂-CH=CH₂ . This compound is found in various natural and synthetic substances and plays a significant role in organic chemistry due to its reactivity and versatility.
準備方法
prop-1-ene can be synthesized through several methods. One common method involves the addition of hydrogen halides to conjugated dienes, producing a mixture of 1,2- and 1,4-addition products . Industrially, 2-propenyl derivatives can be synthesized from ketene, as seen in the production of isopropenyl acetate .
化学反応の分析
prop-1-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or other oxygenated compounds.
Reduction: Hydrogenation of 2-propenyl can yield propyl derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially when adjacent to a double bond, forming allylic halides.
Addition: It readily undergoes addition reactions with halogens and hydrogen halides.
Common reagents used in these reactions include hydrogen halides, halogens, and oxidizing agents. Major products formed from these reactions include epoxides, halides, and various oxygenated compounds.
科学的研究の応用
Industrial Applications
1.1 Production of Polypropylene
Prop-1-ene is primarily utilized as a monomer in the production of polypropylene, a versatile plastic widely used in packaging, automotive parts, textiles, and consumer products. The polymerization process transforms this compound into polypropylene through several methods, including bulk polymerization and gas-phase polymerization. The resulting polypropylene is known for its strength, flexibility, and resistance to chemical degradation .
1.2 Synthesis of Chemicals
This compound serves as a critical feedstock for producing various chemicals:
- Propylene Oxide: Used in manufacturing polyurethane foams and coatings.
- Acrylonitrile: A precursor for synthetic fibers and plastics.
- Cumene: Essential for producing phenol and acetone.
- Isopropanol: Commonly used as a solvent and disinfectant .
Research Applications
2.1 Chemical Kinetics and Combustion Studies
Research has been conducted on the combustion characteristics of this compound to understand its behavior under different conditions. Studies utilizing jet-stirred reactors (JSR) and high-pressure flow reactors have developed detailed chemical kinetic mechanisms that describe this compound oxidation. These studies are crucial for optimizing combustion processes in engines and industrial burners .
2.2 Electrochemical Applications
This compound derivatives, particularly this compound-1,3-sultone, have been investigated as additives in lithium-ion batteries. These compounds enhance the electrochemical stability of electrolytes, improving battery performance and longevity. Research has demonstrated that varying the content of this compound derivatives can significantly affect the electrochemical properties of lithium-ion cells .
Environmental Monitoring
This compound is also used in calibration gas mixtures for environmental monitoring applications. Its precise measurement is essential for assessing emissions from petrochemical processes and ensuring compliance with environmental regulations .
Case Studies
4.1 Polypropylene Production Case Study
A detailed analysis of polypropylene production using this compound reveals that optimizing polymerization conditions can lead to enhanced yield and material properties. For instance, adjusting temperature and pressure during the polymerization process has shown to improve the mechanical strength of polypropylene fibers used in textiles.
4.2 Combustion Characterization Study
In a study examining the combustion of this compound, researchers found that varying equivalence ratios significantly impacted ignition delay times and flame speed. These findings are vital for developing more efficient combustion systems that minimize emissions while maximizing energy output.
Data Table: Key Applications of this compound
| Application Area | Specific Use | Notes |
|---|---|---|
| Polymer Production | Polypropylene | Used in packaging, automotive parts |
| Chemical Synthesis | Propylene Oxide | Precursor for polyurethane |
| Acrylonitrile | Synthetic fibers | |
| Cumene | Produces phenol and acetone | |
| Isopropanol | Solvent and disinfectant | |
| Research | Combustion Studies | Analyzing oxidation kinetics |
| Electrochemical Additives | Enhances lithium-ion battery performance | |
| Environmental Monitoring | Calibration Gas Mixtures | Ensures compliance with emission standards |
作用機序
The mechanism of action of 2-propenyl compounds often involves their reactivity with nucleophiles and electrophiles. For example, in antimicrobial applications, 2-propenyl derivatives can disrupt microbial DNA and proteins, leading to cell death . The molecular targets and pathways involved include the inhibition of reactive oxygen species generation and enhancement of antioxidant potential .
類似化合物との比較
prop-1-ene is similar to allyl compounds, which have the formula CH₂-CH=CH₂. Both are alkenyl groups and share similar reactivity patterns. 2-propenyl is unique in its structural arrangement, which can influence its reactivity and the types of products formed. Similar compounds include:
Allyl compounds: CH₂-CH=CH₂
Propenylbenzene: C₉H₁₀
Isopropenyl acetate: CH₂=C-CH₃-COOCH₃
These compounds share similar chemical properties but differ in their specific applications and reactivity.
特性
CAS番号 |
1981-80-2 |
|---|---|
分子式 |
C3H5 |
分子量 |
41.07 g/mol |
InChI |
InChI=1S/C3H5/c1-3-2/h3H,1-2H2 |
InChIキー |
RMRFFCXPLWYOOY-UHFFFAOYSA-N |
SMILES |
C=C[CH2] |
正規SMILES |
C=C[CH2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















